4-bromo-5-fluoro-N-methyl-2-nitroaniline
Description
Properties
IUPAC Name |
4-bromo-5-fluoro-N-methyl-2-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2O2/c1-10-6-3-5(9)4(8)2-7(6)11(12)13/h2-3,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVFJNXPRVEOHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1[N+](=O)[O-])Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301257336 | |
| Record name | 4-Bromo-5-fluoro-N-methyl-2-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301257336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1078136-90-9 | |
| Record name | 4-Bromo-5-fluoro-N-methyl-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1078136-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5-fluoro-N-methyl-2-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301257336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acetylation of 4-Fluoroaniline
The synthesis commences with acetylation of 4-fluoroaniline using acetic anhydride in methanol at 10–25°C, yielding 4-fluoroacetanilide with 97.7% efficiency. This step protects the amine, preventing unwanted oxidation or side reactions in subsequent steps.
Reaction Conditions
Nitration of 4-Fluoroacetanilide
Nitration introduces the nitro group at position 2 using fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) in dichloromethane at 0–5°C. The acetamido group directs nitration to the para position relative to fluorine, producing 2-nitro-4-fluoroacetanilide in 91.2–95.9% yield.
Key Parameters
-
Nitrating Agent : 1.2 eq HNO₃ in H₂SO₄
-
Reaction Time : 2–4 hours
-
Workup : Ice-water quench, dichloromethane extraction
Bromination via Diazotization and Sandmeyer Reaction
Bromine is introduced at position 4 through diazotization of 2-nitro-4-fluoroacetanilide using NaNO₂/H₂SO₄, followed by a Sandmeyer reaction with CuBr/HBr. This step achieves 96.2–99.4% yield of 2-bromo-5-fluoronitrobenzene.
Optimization Insights
-
Diazotization Temp : 0–5°C to prevent diazonium salt decomposition
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Brominating Agent : Cuprous bromide (0.5 eq) in HBr
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Reaction Time : 2–4 hours at 50–55°C
N-Methylation of the Aromatic Amine
The final step involves N-methylation of the deprotected amine. Following reduction of the nitro group (e.g., using Fe/acetic acid), methylation is achieved via formylation with formic acid, followed by CH₃I in DMF with KOtBu, and subsequent reduction with NaBH₄. This sequence yields N-methyl-2-nitroaniline derivatives with ≥98% purity.
Methylation Protocol
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Formylation : Formic acid, 80°C, 2 hours
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Alkylation : CH₃I (1.5 eq), KOtBu (1.2 eq), DMF, 8 hours
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Reduction : NaBH₄ in ethanol, 50°C, 2 hours
Comparative Analysis of Synthetic Routes
| Parameter | Route A (Direct Bromination) | Route B (Late-Stage Methylation) |
|---|---|---|
| Overall Yield | 78% | 82% |
| Purity (HPLC) | 98.5% | 99.2% |
| Critical Intermediate | 2-Nitro-4-fluoroacetanilide | N-Formyl-2-nitroaniline |
| Cost Efficiency | Moderate (CuBr usage) | High (DMF, KOtBu) |
Route A, derived from, prioritizes bromination before methylation, minimizing side reactions. Route B, adapted from, delays methylation to avoid steric interference during nitration.
Mechanistic Considerations
Directing Effects in Electrophilic Substitution
N-Methylation Challenges
Methylating aromatic amines directly often leads to over-alkylation. The formylation-protection strategy in circumvents this by temporarily converting the amine to an electron-withdrawing formamide, permitting selective methylation.
Analytical Validation and Characterization
1H NMR (400 MHz, CDCl₃)
-
δ 4.14 (s, 2H, NH₂)
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δ 6.40–7.42 (m, 3H, aromatic)
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Purity Confirmation : HPLC retention time = 8.2 min (99.2% area).
Melting Point
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-fluoro-N-methyl-2-nitroaniline undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using chemical reductants like tin(II) chloride (SnCl2).
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), tin(II) chloride (SnCl2)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products Formed
Reduction: 4-Bromo-5-fluoro-N-methyl-2-aminobenzenamine
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: 4-Bromo-5-fluoro-N-methyl-2-nitrobenzoic acid
Scientific Research Applications
4-bromo-5-fluoro-N-methyl-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-5-fluoro-N-methyl-2-nitroaniline depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the nitro group suggests potential for redox cycling, leading to the generation of reactive oxygen species (ROS) which can induce oxidative stress in cells. The bromine and fluorine atoms may enhance the compound’s binding affinity to specific targets through halogen bonding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
4-Bromo-5-fluoro-2-nitroaniline (CAS 153505-36-3)
- Similarity Score : 0.82
- Key Differences : Lacks the N-methyl group.
- Impact: The absence of the N-methyl group increases the amine’s basicity and reactivity in nucleophilic reactions. The unsubstituted NH₂ group can participate in hydrogen bonding, enhancing crystallinity but reducing solubility in non-polar solvents.
4-Bromo-3-fluoro-2-nitroaniline (CAS 886762-75-0)
- Similarity Score : 0.92
- Key Differences : Fluoro substituent at position 3 instead of 3.
- This positional isomer may exhibit distinct reactivity in Suzuki couplings or Ullmann reactions.
5-Bromo-4-methoxy-2-nitroaniline (CAS 6943-69-7)
- Key Differences : Methoxy group at position 4 instead of fluoro; bromo at position 5 .
- Impact : The electron-donating methoxy group increases electron density on the ring, contrasting with the electron-withdrawing fluoro in the target compound. This difference may enhance solubility in polar solvents due to methoxy’s hydrogen-bonding capability.
Functional Group Variations
4-Bromo-2-nitroaniline (CAS 875-51-4)
- Key Differences : Lacks both fluoro and N-methyl groups .
- Impact : The simpler structure is less sterically hindered, facilitating reactions like diazotization. However, the absence of fluorine reduces metabolic stability, a critical factor in drug design.
4-Bromo-5-methoxy-2-nitroaniline (CAS 173312-36-2)
Data Table: Comparative Analysis
Q & A
Q. What are the key synthetic routes for 4-bromo-5-fluoro-N-methyl-2-nitroaniline, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nitration of 4-bromo-2-fluoroaniline followed by methylation of the amine group. A common protocol uses nitric acid in sulfuric acid for nitration at 0–5°C to control regioselectivity. Methylation is achieved via reductive alkylation using formaldehyde and sodium cyanoborohydride under mild acidic conditions (pH 4–5). Optimization includes adjusting stoichiometry (e.g., 1.2 equivalents of methylating agent) and monitoring reaction progress via TLC or HPLC. Elevated temperatures (40–50°C) during methylation improve yield but require inert atmospheres to prevent oxidation .
Q. What spectroscopic and analytical techniques are recommended for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR identify substitution patterns (e.g., aromatic protons at δ 7.8–8.2 ppm for nitro-adjacent H). NMR confirms fluorine position (δ -110 to -115 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H] at m/z 277.9621 (calculated for CHBrFNO).
- Infrared (IR) : Peaks at 1530 cm (NO asymmetric stretch) and 3350 cm (N-H stretch of methylamine) confirm functional groups .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer : Use PPE (nitrile gloves, goggles, lab coats) due to skin/eye irritation risks. Work in a fume hood to avoid inhalation of fine powders. Store in airtight containers away from oxidizers (e.g., peroxides) and reducing agents to prevent explosive reactions. Spills require neutralization with 10% sodium bicarbonate before disposal .
Advanced Research Questions
Q. How do the bromine and nitro substituents influence regioselectivity in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : The nitro group (-NO) acts as a strong meta-directing, electron-withdrawing group, while bromine (-Br) is a weaker ortho/para-directing, deactivating substituent. In NAS (e.g., with ethoxide), attack occurs preferentially at the position para to the nitro group (C5) due to electronic and steric effects. Kinetic studies using DFT calculations (B3LYP/6-31G*) show activation barriers are 5–8 kcal/mol lower for substitution at C5 vs. C3 .
Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Methodological Answer :
- Comparative Assays : Test against structurally related analogs (e.g., 4-chloro-5-fluoro derivatives) to isolate substituent effects.
- Dose-Response Analysis : Use Hill slopes to differentiate between specific binding (steep slopes) and non-specific cytotoxicity (shallow slopes).
- Orthogonal Validation : Pair enzyme inhibition assays (e.g., IC in kinase assays) with cell viability studies (MTT assays) under identical conditions .
Q. What computational strategies predict the compound’s utility in drug design?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulate binding to target proteins (e.g., kinase ATP pockets). The nitro group forms hydrogen bonds with Lys72 in EGFR, while bromine enhances hydrophobic interactions.
- ADMET Prediction (SwissADME) : LogP ~2.1 indicates moderate lipophilicity, but the nitro group may reduce metabolic stability (CYP3A4 susceptibility).
- QSAR Models : Correlate Hammett σ values of substituents with IC data to prioritize derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
